

# An In-depth Technical Guide to Formylurea: Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: *Formylurea*

Cat. No.: *B075220*

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## Abstract

**Formylurea** (N-carbamoylformamide), a derivative of urea, is a molecule of significant interest in organic synthesis and biochemical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and potential analytical detection methods are presented. Furthermore, its known biological interactions are discussed, offering insights for researchers in drug discovery and metabolic studies. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams to facilitate understanding.

## Chemical Structure and Identification

**Formylurea** is characterized by the presence of a formyl group attached to one of the nitrogen atoms of urea. This structural feature imparts distinct chemical properties compared to its parent compound.

Identifier	Value
IUPAC Name	N-carbamoylformamide[1]
CAS Number	1190-24-5[2]
Molecular Formula	C <sub>2</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> [2]
Canonical SMILES	C(=O)NC(=O)N[1]
InChI Key	JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2]

## Physicochemical Properties

A summary of the key physicochemical properties of **formylurea** is provided below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	88.07 g/mol	[1][2]
Melting Point	170-173 °C	
Boiling Point	162.99 °C (estimate)	
XLogP3-AA	-0.7	
pKa (predicted)	10.35 ± 0.46	[1]
Solubility	Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in hexane.[3]	[3]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **formylurea**. Below are the characteristic spectral data.

### <sup>1</sup>H NMR Spectroscopy

While a detailed high-resolution spectrum with coupling constants is not readily available in public repositories, general spectral features have been reported. The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the protons of the amino ( $-\text{NH}_2$ ) and formyl ( $-\text{CHO}$ ) groups.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in **formylurea**. The spectrum is characterized by the following key absorption bands:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3440	N-H stretching vibration
~1680	C=O stretching (amide I)
~1598	$-\text{NH}_2$ bending and C=O stretching
~1450	C-N stretching

## Synthesis of Formylurea

**Formylurea** is typically synthesized through the condensation reaction of urea and formic acid.

## Reaction Scheme

Caption: Synthesis of **Formylurea** from Urea and Formic Acid.

## Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of **formylurea**.

Materials:

- Urea

- Formic acid (99%)
- Calcium oxide (CaO) as a catalyst
- Reaction vessel equipped with a stirrer and condenser
- Heating mantle
- Evaporation apparatus

#### Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine urea and formic acid in a molar ratio of 1:1 to 1:1.5.
- **Catalyst Addition:** Add a catalytic amount of calcium oxide (e.g., 1-5% w/w of urea).
- **Reaction Conditions:** Heat the mixture to 85-95 °C with continuous stirring under atmospheric pressure. The reaction is typically carried out for 2-3 hours.
- **Work-up and Purification:** After the reaction is complete, the resulting mixture is subjected to a multi-stage evaporation process to remove water and other low-boiling impurities. This is often performed under reduced pressure to prevent thermal degradation of the product.
- **Isolation:** The final product, **formylurea**, is obtained as a solid and can be further purified by recrystallization if necessary.

## Chemical Reactivity

**Formylurea** undergoes several chemical reactions, primarily involving its formyl and urea moieties.

## Hydrolysis

Under acidic or basic conditions, **formylurea** can be hydrolyzed back to formic acid and urea.

Caption: Hydrolysis of **Formylurea**.

## Oxidation

Strong oxidizing agents can oxidize **formylurea**. The formyl group is oxidized to carbon dioxide, and the urea moiety can be degraded to ammonia.

## Three-Component Reaction

**Formylurea** can participate in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. This reaction highlights its utility as a building block in heterocyclic synthesis.

## Biological Role and Interactions

The biological significance of **formylurea** is an area of active research. Its structural similarity to urea suggests potential interactions with enzymes that metabolize urea and related compounds.

## Enzymatic Reactivity

It has been demonstrated that **formylurea** can act as a substrate for urea carboxylase.<sup>[2]</sup> However, it is resistant to the action of carbamoyltransferase enzymes.<sup>[2]</sup> This differential reactivity provides a basis for investigating its metabolic fate and potential effects on nitrogen metabolism.

The interaction with urea carboxylase can be depicted as follows:

Caption: Enzymatic Carboxylation of **Formylurea**.

## Analytical Methods for Detection and Quantification

The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of **formylurea**. While specific, validated protocols for **formylurea** are not widely published, methods used for urea can be adapted.

## Potential Experimental Protocol: HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for the separation and quantification of **formylurea**.

#### Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

#### Mobile Phase:

- A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile). The exact gradient profile would need to be optimized.

#### Detection:

- UV detection at a wavelength where **formylurea** exhibits maximum absorbance.

#### Quantification:

- Quantification can be achieved by creating a calibration curve using standards of known **formylurea** concentrations.

## Conclusion

**Formylurea** is a versatile molecule with interesting chemical and biological properties. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, along with relevant experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating further exploration of its potential applications in chemistry and biology.

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